Cas no 837392-56-0 (7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 7-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indole
- 7-Fluoro-1H-indole-5-boronic acid pinacol ester
- (7-FLUORO-1H-INDOL-5-YL)BORONIC ACID PINACOL ESTER
- 7-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- AMY17516
- SB13613
- SCHEMBL1564647
- DTXSID80593965
- 2-dioxaborolan-2-yl)-1h-indole
- 7-FLUORO-1H-INDOLE-5-BORONIC ACID, PINACOL ESTER
- DB-129613
- CS-0109738
- MFCD20526341
- 837392-56-0
- UYRCCVKIZZPVAY-UHFFFAOYSA-N
- 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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- MDL: MFCD20526341
- Inchi: 1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-7-9-5-6-17-12(9)11(16)8-10/h5-8,17H,1-4H3
- InChI Key: UYRCCVKIZZPVAY-UHFFFAOYSA-N
- SMILES: FC1C2=C(C=CN2)C=C(B2OC(C)(C)C(C)(C)O2)C=1
Computed Properties
- Exact Mass: 261.1336371g/mol
- Monoisotopic Mass: 261.1336371g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.2
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F601543-5mg |
7-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1h-Indole |
837392-56-0 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F601543-10mg |
7-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1h-Indole |
837392-56-0 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F601543-50mg |
7-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1h-Indole |
837392-56-0 | 50mg |
$ 340.00 | 2022-06-04 | ||
| Alichem | A199011901-250mg |
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
837392-56-0 | 95% | 250mg |
$567.00 | 2023-08-31 | |
| Alichem | A199011901-1g |
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
837392-56-0 | 95% | 1g |
$1485.00 | 2023-08-31 | |
| Chemenu | CM111674-1g |
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
837392-56-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
| abcr | AB445242-250 mg |
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole; min. 95% |
837392-56-0 | 250mg |
€959.00 | 2023-04-22 | ||
| Chemenu | CM111674-1g |
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
837392-56-0 | 95 % | 1g |
$1336 | 2021-08-06 | |
| abcr | AB445242-250mg |
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, min. 95%; . |
837392-56-0 | 250mg |
€959.00 | 2025-04-16 | ||
| eNovation Chemicals LLC | Y1000794-1g |
7-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole |
837392-56-0 | 95% | 1g |
$1550 | 2024-08-02 |
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Suppliers
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Comprehensive Overview
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known by its CAS number 837392-56-0, is a highly specialized organic compound that has garnered significant attention in the fields of material science and drug discovery. This compound is a derivative of indole, a heterocyclic aromatic compound with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of fluorine at the 7-position and a boron-containing substituent at the 5-position introduces unique electronic and structural properties that make this compound particularly valuable for advanced research applications.
The indole framework is a fundamental structure in organic chemistry due to its widespread occurrence in natural products and its versatility in synthetic applications. The substitution pattern in 7-fluoro-substituted indoles has been extensively studied for its impact on electronic properties and reactivity. The fluorine atom at the 7-position imparts electron-withdrawing effects, which can significantly influence the compound's stability and reactivity. This makes it an attractive candidate for applications in areas such as fluorescence sensing and nonlinear optics.
The boron-containing substituent at the 5-position of the indole ring is another critical feature of this compound. The 4,4,5,5-tetramethyl-dioxaborolane group is a bulky boron-based substituent that provides steric protection while maintaining the electronic properties of the indole core. This substituent is particularly useful in cross-coupling reactions due to its ability to facilitate efficient transfer of boron moieties under mild conditions. Recent studies have highlighted the role of such boron-containing compounds in organometallic catalysis and materials synthesis.
In terms of synthesis, 7-fluoro-substituted indoles can be prepared through various routes, including Friedel-Crafts alkylation or acylation followed by fluorination. However, the introduction of the boron-containing substituent requires precise control over reaction conditions to ensure regioselectivity and stability. Recent advancements in transition-metal-catalyzed coupling reactions have enabled more efficient syntheses of such complex structures.
The application potential of CAS No 837392-56-0 extends into multiple domains. In material science, its unique electronic properties make it a promising candidate for organic semiconductors and optoelectronic devices. In drug discovery, the indole framework is often exploited for its ability to interact with various biological targets. The presence of fluorine and boron substituents can enhance bioavailability and target specificity.
Recent research has focused on leveraging computational chemistry tools to predict the electronic properties and reactivity of this compound. Quantum mechanical calculations have provided insights into its frontier molecular orbitals and excited-state dynamics. These studies are paving the way for tailored applications in areas such as fluorescence imaging and energy harvesting.
In conclusion, 7-fluoro-dioxaborolane-substituted indole represents a cutting-edge material with diverse applications across multiple scientific disciplines. Its unique structure combines the versatility of the indole framework with functional groups that enhance both electronic properties and chemical reactivity. As research continues to uncover new potential uses for this compound, it stands poised to play an increasingly important role in advancing modern materials science and therapeutic development.
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